molecular formula C4H9NOS B1582545 3-Mercapto-N-methylpropanamide CAS No. 52334-99-3

3-Mercapto-N-methylpropanamide

Cat. No. B1582545
CAS RN: 52334-99-3
M. Wt: 119.19 g/mol
InChI Key: VYQTZFNKSHBQKY-UHFFFAOYSA-N
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Description

3-Mercapto-N-methylpropanamide is a chemical compound with the molecular formula C4H9NOS and a molecular weight of 119.19 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Mercapto-N-methylpropanamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact mass is 119.040482 Da .


Physical And Chemical Properties Analysis

3-Mercapto-N-methylpropanamide has a molecular weight of 119.19 and a molecular formula of C4H9NOS . It should be stored in a sealed and dry environment at room temperature .

Scientific Research Applications

Synthesis of Bioactive Heterocyclic Compounds

3-Mercapto-N-methylpropanamide: is instrumental in the synthesis of bioactive heterocyclic compounds. These compounds are crucial for their biological activities and have wide-ranging applications in pharmaceuticals. For instance, they can be used to create new 3-mercapto-1,2,4-triazole derivatives, which have shown remarkable cytotoxic activity against various human cancer cell lines .

Development of Antiproliferative Agents

The compound plays a significant role in the development of antiproliferative agents. Molecular docking studies have indicated that derivatives of 3-Mercapto-N-methylpropanamide can bind effectively to certain sites on cancer cells, potentially inhibiting their growth and inducing apoptosis .

Fabrication of Adhesives

Research has explored the use of 3-Mercapto-N-methylpropanamide in the fabrication of adhesives. The compound’s ability to form dynamic crosslinks through hydrogen bonding, Van der Waals interactions, and π-π interactions makes it a valuable component in creating strong adhesives with high hydrophobicity .

Photoluminescence Applications

The compound has been investigated for its photoluminescent properties. This application is particularly relevant in the development of new materials that require luminescence, such as in the creation of sensors or in the field of optoelectronics .

Thermoresponsive Materials

3-Mercapto-N-methylpropanamide: derivatives have been used to develop thermoresponsive materials. These materials can change their properties in response to temperature changes, which is useful in various industrial and medical applications .

Green Synthesis Methods

The compound is also significant in green chemistry, where it is used to synthesize other compounds through environmentally friendly methods. This approach minimizes the use of toxic solvents and reduces waste, aligning with the principles of sustainable chemistry .

Chemical Biology and Medicinal Chemistry

In chemical biology and medicinal chemistry, 3-Mercapto-N-methylpropanamide is used to introduce thiol groups into organic structures. This modification is essential for the fabrication of substances in advanced functional materials and pharmaceuticals .

Advanced Functional Materials

Lastly, the incorporation of 3-Mercapto-N-methylpropanamide into various materials can enhance their functionality. This includes improving the properties of natural products and contributing to the structural frameworks of advanced materials .

Safety and Hazards

3-Mercapto-N-methylpropanamide is moderately toxic by ingestion and skin contact. It is a mild skin and severe eye irritant . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

N-methyl-3-sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c1-5-4(6)2-3-7/h7H,2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQTZFNKSHBQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20886000
Record name Propanamide, 3-mercapto-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20886000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Mercapto-N-methylpropanamide

CAS RN

52334-99-3
Record name 3-Mercapto-N-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52334-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercapto-N-methylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 3-mercapto-N-methyl-
Source EPA Chemicals under the TSCA
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Record name Propanamide, 3-mercapto-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20886000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-3-sulfanylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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